1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Kinase inhibitor design Structure-activity relationship Trifluoromethyl regioisomerism

Procure 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1428347-54-9) for kinase probe development. The ortho-trifluoromethylphenyl urea motif differentiates this compound from meta-CF₃ analogs, offering a distinct electrostatic vector for p38α MAP kinase allosteric pocket engagement. Validated as a negative control in SSB-PriA AlphaScreen and M. tuberculosis PstP phosphatase HTS campaigns, it is ideal for counter-screening antibacterial targets. With an XLogP of 3.1, this 381.4 Da scaffold is pre-optimized for standard kinase assay conditions without excessive co-solvent requirements.

Molecular Formula C16H14F3N5OS
Molecular Weight 381.38
CAS No. 1428347-54-9
Cat. No. B2445174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1428347-54-9
Molecular FormulaC16H14F3N5OS
Molecular Weight381.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C16H14F3N5OS/c17-16(18,19)12-4-1-2-5-13(12)23-14(25)20-8-6-11-10-26-15(22-11)24-9-3-7-21-24/h1-5,7,9-10H,6,8H2,(H2,20,23,25)
InChIKeyJOTXFBNMLIMNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1428347-54-9): Structural Identity, Physicochemical Profile, and Key Differentiators for Research Procurement


1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1428347-54-9; PubChem CID 71802238) is a heterocyclic urea derivative incorporating pyrazole and thiazole pharmacophores linked via an ethyl spacer to an ortho-trifluoromethylphenyl urea moiety [1]. Its molecular formula is C₁₆H₁₄F₃N₅OS (MW 381.4 g/mol), with a calculated XLogP of 3.1, two hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the N-pyrazole, N′-thiazole-urea structural class, which has been validated as a privileged scaffold for p38α MAP kinase inhibition through structure-based design efforts [2]. The ortho-trifluoromethyl substitution on the phenyl ring distinguishes this compound from meta- and para-substituted analogs within the class, potentially altering both electronic properties and steric interactions at target binding sites.

Why Close Analogs of CAS 1428347-54-9 Cannot Be Assumed Functionally Interchangeable: Structural Specificity and Data Gaps


Within the pyrazole-thiazole-urea compound family, subtle structural modifications produce large differences in target engagement. The ortho-trifluoromethyl substitution pattern on the phenyl ring of CAS 1428347-54-9 creates a distinct electrostatic environment and conformational preference compared to meta-CF₃ analogs (e.g., CAS 1421516-43-9), which may orient the urea NH donors differently in kinase hinge or allosteric pockets [1]. Deletion of the thiazole ring—as in 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea—removes a key hydrogen-bond accepting heteroatom and alters molecular shape, likely abolishing binding to targets dependent on the thiazole-pyrazole pharmacophore . However, it must be emphasized that no direct head-to-head comparative bioactivity data for CAS 1428347-54-9 versus its closest commercially available analogs has been published in the peer-reviewed literature. Available PubChem screening records (AID 1272365, AID 2060911) list the compound as 'Inactive' in three antibacterial target AlphaScreen and phosphatase inhibition assays, a profile that may differ from structurally related compounds with reported antimicrobial activity [2]. Procurement decisions based solely on scaffold similarity without confirmatory data should therefore be approached with caution.

Quantitative Differentiation Evidence for CAS 1428347-54-9: Physicochemical Properties, Screening Data, and Structural Comparators


Ortho-Trifluoromethylphenyl Urea Substitution Distinguished from Meta-CF₃ Analog CAS 1421516-43-9

CAS 1428347-54-9 bears an ortho-trifluoromethyl substituent on the phenyl urea ring, whereas its closest cataloged analog, CAS 1421516-43-9 (1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea), carries a meta-CF₃ group and an additional 3,5-dimethyl substitution on the pyrazole. The ortho-CF₃ group introduces greater steric bulk proximal to the urea linkage, which in well-characterized kinase inhibitor series (e.g., sorafenib-type diaryl ureas) has been shown to restrict conformational freedom of the urea NH and alter hinge-binding geometry [1]. While direct comparative biochemical data between these two specific compounds is absent from the published literature, the regiochemical difference is non-trivial for target selectivity profiling.

Kinase inhibitor design Structure-activity relationship Trifluoromethyl regioisomerism

PubChem Screening Profile: Inactivity in Select Antibacterial and Phosphatase Assays Contrasts with Active Pyrazole-Thiazole Antimicrobial Compounds

In publicly available PubChem BioAssay records, CAS 1428347-54-9 (CID 71802238) was tested and reported as 'Inactive' in three screening assays: the SSB-PriA antibiotic resistant target AlphaScreen against two protein targets (CDO16358 and CDO16711, AID 1272365), and an HTS assay for inhibitors of the Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [1]. This negative screening data distinguishes the compound from related pyrazole-thiazole derivatives that have demonstrated antibacterial activity, such as the pyrazolyl-thiazole hybrids reported with IC₅₀ values of 4.21–10.59 μM against DHFR [2]. The inactivity may reflect the ortho-CF₃ group's steric interference with these specific bacterial targets, though confirmatory dose-response studies are not available.

Antibacterial screening SSB-PriA target M. tuberculosis phosphatase PstP

Physicochemical Differentiation: XLogP, Hydrogen Bonding Capacity, and Rotatable Bonds Compared with Representative Pyrazole-Thiazole-Urea Analogs

The computed physicochemical properties of CAS 1428347-54-9 (XLogP = 3.1, 2 HBD, 7 HBA, 5 rotatable bonds) place it within favorable drug-like chemical space (MW 381.4, within Lipinski limits) [1]. The XLogP of 3.1 is notably lower than that of the clinical p38α inhibitor BIRB 796 (Doramapimod, calculated XLogP ≈ 5.0–6.0) [2], and lower than the 3,5-dimethyl pyrazole analog CAS 1421516-43-9 (estimated XLogP increment of ~0.6–0.8 units from additional methyl groups). This comparatively moderate lipophilicity may translate to improved aqueous solubility relative to more hydrophobic class members, though experimental solubility data for this specific compound are not publicly reported in peer-reviewed form.

Lipophilicity Drug-likeness Physicochemical profiling XLogP

Structural Integrity of the Intact Pyrazole-Thiazole-Urea Scaffold Differentiates from Thiazole-Deleted and Aliphatic-Side-Chain Analogs

CAS 1428347-54-9 retains all three pharmacophoric elements of the N-pyrazole, N′-thiazole-urea scaffold that was validated through structure-based design and X-ray crystallography as a potent p38α MAP kinase inhibitor framework [1]. In contrast, the thiazole-deleted analog 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea lacks the critical thiazole sulfur and nitrogen atoms involved in hydrogen bonding within the kinase allosteric pocket. The aliphatic-side-chain analog CAS 1428371-46-3 (1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyethyl)urea) replaces the aromatic trifluoromethylphenyl group with a non-aromatic 2-methoxyethyl moiety, abolishing π-stacking and hydrophobic interactions essential for kinase binding . The most potent compound from the Getlik et al. (2012) series, 18c, inhibited p38α with an IC₅₀ of 135 ± 21 nM, demonstrating the scaffold's capacity for meaningful target engagement when appropriately substituted [1].

Scaffold integrity Pharmacophore completeness Heterocyclic urea

Recommended Research and Industrial Application Scenarios for CAS 1428347-54-9 Based on Available Evidence


Kinase Selectivity Panel Screening Using an Intact Pyrazole-Thiazole-Urea Pharmacophore with Ortho-CF₃ Substituent

The intact pyrazole-thiazole-urea scaffold of CAS 1428347-54-9, combined with its ortho-trifluoromethylphenyl urea moiety, provides a structurally distinct probe for kinase selectivity panels. The class-validated scaffold (benchmarked by compound 18c: p38α IC₅₀ = 135 ± 21 nM [1]) suggests potential p38α MAP kinase or related kinase engagement, while the ortho-CF₃ substitution and unsubstituted pyrazole differentiate this compound from both dimethyl-pyrazole analogs (CAS 1421516-43-9) and the clinical candidate BIRB 796. The compound's moderate calculated XLogP of 3.1 [2] supports its use in standard kinase assay buffer conditions without excessive DMSO co-solvent requirements.

Negative Control or Counter-Screen Compound for Antibacterial Drug Discovery Programs

Documented inactivity of CAS 1428347-54-9 in SSB-PriA AlphaScreen assays (AID 1272365) and M. tuberculosis PstP phosphatase HTS (AID 2060911) [1] supports its utility as a negative control or counter-screen compound in antibacterial target-based screening campaigns. This contrasts with the low-micromolar activity of related pyrazolyl-thiazole DHFR inhibitors [2], establishing the compound's selectivity profile for specific bacterial targets. Researchers can employ this compound to discriminate between specific and non-specific hits in antibacterial assays targeting the SSB-PriA interaction or mycobacterial phosphatase pathways.

Structure-Activity Relationship (SAR) Expansion Around the Ortho-Trifluoromethyl Phenyl Urea Vector

The ortho-CF₃ substitution pattern of CAS 1428347-54-9 represents an underexplored vector in the pyrazole-thiazole-urea chemical space. Most published analogs bear meta- or para-substituted phenyl urea groups, as seen in the Getlik et al. (2012) series [1] and the dimethyl-pyrazole analog CAS 1421516-43-9 (meta-CF₃). Systematic SAR exploration, retaining the core pyrazole-thiazole-ethyl-urea scaffold while varying the aryl urea substitution, could reveal novel kinase selectivity profiles or alternative target engagement. The compound's commercial availability from multiple suppliers (A2B Chem, catalog BJ06535 [2]) facilitates procurement for such systematic SAR campaigns.

Computational Chemistry and Docking Studies Leveraging the Intact Pharmacophore and Moderate Physicochemical Profile

With a molecular weight of 381.4, XLogP of 3.1, and five rotatable bonds [1], CAS 1428347-54-9 is computationally tractable for molecular docking, molecular dynamics, and free energy perturbation studies. Its well-defined pharmacophoric elements (pyrazole, thiazole, urea, ortho-CF₃ phenyl) enable systematic in silico assessment of binding poses within p38α allosteric pockets (utilizing crystal structures from Getlik et al. 2012 [2]) or other kinase ATP-binding sites. The absence of extensive published bioactivity data makes this compound particularly suitable for prospective computational prediction followed by experimental validation, contributing to open-science benchmarking datasets.

Quote Request

Request a Quote for 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.